molecular formula C8H17ClO2S B1293751 1-Octanesulfonyl chloride CAS No. 7795-95-1

1-Octanesulfonyl chloride

Cat. No.: B1293751
CAS No.: 7795-95-1
M. Wt: 212.74 g/mol
InChI Key: WIVNTNLDTMNDNO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

1-Octanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-octanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate products, depending on the nucleophile involved . The molecular targets and pathways involved in its reactions are primarily based on its ability to introduce sulfonyl groups into various substrates.

Comparison with Similar Compounds

1-Octanesulfonyl chloride can be compared with other sulfonyl chlorides such as:

What sets this compound apart is its longer alkyl chain, which can influence its reactivity and solubility properties. This makes it particularly useful in applications requiring longer hydrophobic chains .

Properties

IUPAC Name

octane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVNTNLDTMNDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027658
Record name 1-Octanesulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7795-95-1
Record name 1-Octanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7795-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octanesulfonyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanesulfonyl chloride
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-octanesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.318
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Record name 1-OCTANESULFONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SY5PR1EE7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-octanesulfonyl chloride often used as a model compound in organic synthesis research?

A1: this compound serves as a useful model compound in organic synthesis due to its relatively simple structure and reactivity. It belongs to the class of sulfonyl chlorides, which are known for their electrophilic nature. This makes them versatile reagents in various reactions, particularly nucleophilic substitutions. Using this compound allows researchers to study reaction mechanisms and optimize conditions in a simplified system, providing insights that can be applied to more complex molecules with similar functional groups.

Q2: What is the role of this compound in the research paper by []?

A2: The research paper [] investigates the use of aqueous potassium bifluoride (KHF2) as a fluorinating agent in nucleophilic fluorination reactions. This compound is employed as a model electrophile to study the efficiency of this fluorination method. The researchers explore the impact of different phase-transfer catalysts on the reaction rate and selectivity, aiming to enhance the yield of the desired product, 1-octanesulfonyl fluoride. The study demonstrates that the presence of certain phase-transfer catalysts, like tetrabutylammonium chloride, can significantly improve the efficiency and selectivity of the fluorination reaction.

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